5-[(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAAZOLE
Overview
Description
5-[(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAAZOLE is a complex organic compound that features a brominated benzodioxole moiety and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAAZOLE typically involves multiple steps:
Bromination: The starting material, 1,3-benzodioxole, undergoes bromination to form 6-bromo-1,3-benzodioxole.
Formylation: The brominated product is then subjected to formylation to yield 6-bromo-1,3-benzodioxole-5-carboxaldehyde.
Tetrazole Formation: The carboxaldehyde is reacted with sodium azide and ammonium chloride under acidic conditions to form the tetrazole ring.
Coupling Reaction: Finally, the tetrazole derivative is coupled with 4-methylbenzyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-[(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAAZOLE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzodioxole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the tetrazole ring and the benzodioxole moiety.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation and Reduction: Products include oxidized or reduced forms of the tetrazole and benzodioxole rings.
Scientific Research Applications
5-[(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAAZOLE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-[(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAAZOLE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1,3-benzodioxole-5-carboxaldehyde
- Methyl (6-bromo-1,3-benzodioxol-5-yl)acetate
- Methyl 3-(6-bromo-1,3-benzodioxol-5-yl)-2-propenoate
Uniqueness
5-[(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAAZOLE is unique due to its combination of a brominated benzodioxole moiety and a tetrazole ring. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-1-(4-methylphenyl)tetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4O2/c1-10-2-4-12(5-3-10)21-16(18-19-20-21)7-11-6-14-15(8-13(11)17)23-9-22-14/h2-6,8H,7,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSMJIATCXMYAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CC3=CC4=C(C=C3Br)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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